molecular formula C21H18ClN3O3S B468477 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea CAS No. 712318-57-5

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea

Cat. No.: B468477
CAS No.: 712318-57-5
M. Wt: 427.9g/mol
InChI Key: LRKNFIIYAVSHTI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea typically involves the reaction of 3-chloroaniline with 4-(indolin-1-ylsulfonyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)urea
  • 1-(3-Chlorophenyl)-3-(4-(morpholin-1-ylsulfonyl)phenyl)urea
  • 1-(3-Chlorophenyl)-3-(4-(piperidin-1-ylsulfonyl)phenyl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is unique due to the presence of the indoline moiety, which can impart distinct biological activities and chemical properties compared to other similar compounds. The indoline ring can enhance binding affinity to biological targets and improve the compound’s overall stability.

Biological Activity

1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is a synthetic compound belonging to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in critical biological processes.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea, with a molecular formula of C21H18ClN3O3S and a molecular weight of 427.91 g/mol. The presence of the indoline moiety is significant as it may enhance the compound's binding affinity to biological targets compared to other similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function by interacting with binding sites. Such interactions can lead to changes in cellular signaling pathways, affecting various biological processes.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A significant area of research focuses on the inhibition of IDO1, an enzyme implicated in cancer progression and immune response modulation. Studies have shown that phenyl urea derivatives can serve as IDO1 inhibitors. For instance, a series of phenyl urea compounds were synthesized and evaluated for their inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). While some compounds showed no IDO1 inhibitory activity, others demonstrated promising results, indicating that structural modifications could enhance efficacy .

Table 1: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1

CompoundIDO1 Inhibition IC50 (µM)Comments
i120.5Most potent among tested derivatives
i240.8Contains a nitro group; potential toxicity
i21.5P-substituted phenyl derivative

Anti-Tumor Efficacy

The anti-tumor potential of this compound has been explored in various studies. In vivo evaluations indicated that compounds with effective IDO1 inhibition could enhance the therapeutic efficacy of cancer treatments, including vaccines and immune checkpoint inhibitors . This suggests that this compound could be a valuable addition to cancer therapy regimens.

Case Studies

Case Study: Structure-Activity Relationship (SAR) Analysis

In a study focusing on SAR for phenyl urea derivatives, modifications to the benzene ring significantly influenced IDO1 inhibitory activity. Substituting the ortho or meta positions with various groups resulted in loss of activity, while para substitutions generally retained or enhanced potency . This highlights the importance of specific structural features in determining biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-5-3-6-18(14-16)24-21(26)23-17-8-10-19(11-9-17)29(27,28)25-13-12-15-4-1-2-7-20(15)25/h1-11,14H,12-13H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKNFIIYAVSHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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